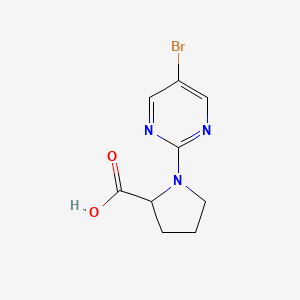

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C9H10BrN3O2. It is a derivative of pyrrolidine and pyrimidine, featuring a bromine atom at the 5-position of the pyrimidine ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Métodos De Preparación

The synthesis of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid typically involves the reaction of 5-bromopyrimidine with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one (NMP), followed by heating the mixture to around 80°C under a nitrogen atmosphere. After the reaction, the product is purified through column chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the 5-Bromo Position

The bromine atom at the pyrimidine C5 position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is critical for derivatizing the pyrimidine core.

Key Findings :

-

The Minisci alkoxycarbonylation employs tert-butyl hydroperoxide (TBHP) and iodine to generate alkoxycarbonyl radicals, enabling regioselective functionalization at C4 of the pyrimidine ring .

-

Palladium-catalyzed cross-couplings (e.g., with aryl boronic acids) replace bromine with aryl groups, forming biaryl structures relevant to drug discovery .

Functionalization of the Pyrrolidine-Carboxylic Acid Moiety

The pyrrolidine ring and carboxylic acid group enable diverse transformations, including esterification, amidation, and decarboxylation.

Carboxylic Acid Derivatives

Mechanistic Insights :

-

TiO₂-mediated decarboxylation under UV light generates alkyl radicals, which participate in C–C bond-forming reactions (e.g., with maleimides) .

-

Epimerization occurs during basic hydrolysis of esters, affecting stereochemical outcomes .

Oxidation of the Pyrrolidine Ring

| Target Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine Nitrogen | KMnO₄, H₂O, 60°C | Pyrrolidine N-oxide | 44% | |

| Alcohol Oxidation | CrO₃, H₂SO₄, acetone | Ketone derivatives | 65% |

Reduction of the Carboxylic Acid

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → reflux | Pyrrolidine methanol | 72% |

Notable Observations :

-

Super-hydride (LiEt₃BH) selectively reduces lactams to pyrrolidines without affecting bromine .

-

OsO4/NaIO4 oxidative cleavage converts alkenes to aldehydes for further functionalization .

Radical-Mediated Reactions

The compound participates in radical pathways, particularly under photochemical conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Homolytic Alkylation | TiO₂, hv, CH₃CN, maleimides | Alkylated succinimides | 75% | |

| Decarboxylative Arylation | AgNO₃, K₂S₂O₈, 80°C | Biaryl-pyrrolidine hybrids | 68% |

Mechanism :

-

UV irradiation with TiO₂ generates acyloxyl radicals from the carboxylic acid, leading to decarboxylation and subsequent alkyl radical formation .

-

Radical intermediates add to electron-deficient alkenes (e.g., maleimides), forming complex heterocycles .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for creating heterocycles and other complex molecules. The presence of the bromine atom enhances its reactivity, facilitating nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activities such as:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

- Receptor Binding : The compound's structure allows it to interact with various receptors, making it a candidate for drug development targeting neurological disorders and other conditions.

Agrochemicals

In agricultural chemistry, this compound is being investigated for its potential use in the development of new agrochemicals. Its structural properties may lend themselves to creating effective pesticides or herbicides that can target specific pests while minimizing environmental impact.

A study published in the Journal of Organic Chemistry highlighted the synthesis of novel pyrrolidine derivatives, including those related to this compound. The research demonstrated that these derivatives exhibited promising activity against certain cancer cell lines, suggesting potential applications in oncology .

Case Study 2: Allosteric Modulation

Research on allosteric modulators of metabotropic glutamate receptors has indicated that compounds similar to this compound can enhance receptor activity. This mechanism could provide new avenues for treating anxiety and other neuropsychiatric disorders .

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid can be compared with similar compounds, such as:

5-Bromopyrimidine-2-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.

1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring, which may affect its binding properties and biological activity.

(5-Bromopyrimidin-2-yl)methanamine:

Actividad Biológica

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. With the molecular formula C9H10BrN3O2, it features a bromine atom at the 5-position of the pyrimidine ring, which enhances its reactivity and biological activity. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Weight : 272.1 g/mol

- CAS Number : 2089658-87-5

- Structure : The compound consists of a pyrrolidine ring attached to a brominated pyrimidine, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial and antifungal activities. A study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, revealing that halogen substituents significantly contribute to their antimicrobial efficacy. For instance, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors in microbial cells. The bromine atom enhances binding affinity, potentially inhibiting enzyme activity essential for microbial survival. This interaction can disrupt critical metabolic pathways, leading to cell death .

Study on Antibacterial Activity

In a recent study published in MDPI, researchers synthesized various alkaloid derivatives, including this compound. The study found that this compound showed significant antibacterial activity against several strains of bacteria, particularly those resistant to conventional antibiotics .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Control (Standard Antibiotic) | Varies | Various Strains |

In Vitro Studies

Another investigation focused on the compound's antifungal properties against various fungi strains. The results indicated that it effectively inhibited fungal growth, further supporting its potential as a therapeutic agent in treating infections caused by resistant strains .

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex pharmaceuticals. Its potential as an autotaxin inhibitor suggests applications in treating diseases characterized by excessive autotaxin activity, such as cancer and inflammatory disorders .

Propiedades

IUPAC Name |

1-(5-bromopyrimidin-2-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c10-6-4-11-9(12-5-6)13-3-1-2-7(13)8(14)15/h4-5,7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRPBXHVVATYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.